2,3-Dimethylbenzonitrile
Overview
Description
2,3-Dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉N. It is a derivative of benzonitrile, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 2,3-dimethyltoluene. This process involves the reaction of 2,3-dimethyltoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at elevated temperatures. The reaction yields this compound along with water and other by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,3-dimethylbenzylamine when treated with reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed:
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 2,3-Dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethylbenzonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent. In oxidation reactions, the nitrile group is converted to a carboxylic acid group through the addition of oxygen atoms .
Comparison with Similar Compounds
- 2,4-Dimethylbenzonitrile
- 3,4-Dimethylbenzonitrile
- 2,6-Dimethylbenzonitrile
Comparison: 2,3-Dimethylbenzonitrile is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2,4-dimethylbenzonitrile may exhibit different reactivity patterns due to the different spatial arrangement of the methyl groups .
Properties
IUPAC Name |
2,3-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDPQIJYJCPIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205854 | |
Record name | 2,3-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-56-1 | |
Record name | 2,3-Dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5724-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S215F38OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,3-dimethylbenzonitrile undergoes nitration in acetic anhydride?
A1: Nitration of this compound in acetic anhydride doesn't just result in the expected nitro-substituted products. Research has shown that a significant side reaction occurs, leading to the formation of an adduct: 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This adduct formation is noteworthy as it highlights the influence of reaction conditions on the product profile.
Q2: What is significant about the adduct formed during this compound nitration, and what happens to it under different conditions?
A2: The adduct, 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate, is not just a byproduct. It exhibits interesting reactivity. [] Upon heating (thermolysis) or decomposition in acetic acid, it rearranges to yield a mixture of products. Intriguingly, the major products are the original this compound and, importantly, its 5-nitro derivative. This suggests an unusual 1,3-nitro shift occurring within the adduct. Furthermore, under strongly acidic conditions, the adduct loses nitrous acid to give 2-cyano-3,4-dimethylphenyl acetate. This diversity of outcomes underscores the importance of understanding reaction conditions when working with this compound.
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